molecular formula C16H12N6O B2446529 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide CAS No. 1797718-28-5

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide

Cat. No.: B2446529
CAS No.: 1797718-28-5
M. Wt: 304.313
InChI Key: ZHMLBVFKOUVQLD-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide is a novel synthetic compound designed for preclinical research, integrating two privileged pharmacophores in medicinal chemistry. This molecule is of significant interest for the development of targeted therapies, particularly in oncology. The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold in drug discovery, known for its potent protein kinase inhibitor (PKI) activity . Derivatives of this heterocycle system have demonstrated efficacy in targeting key kinases implicated in cancer progression, such as EGFR, B-Raf, and MEK, acting as ATP-competitive or allosteric inhibitors to disrupt aberrant signaling pathways that drive uncontrolled cell proliferation . The quinoxaline moiety further enriches the compound's research profile, as this heterocycle is present in a diverse range of pharmacologically active compounds and is frequently explored for its bioavailability and varied biological activities . The strategic fusion of these two subunits into a single molecular architecture positions this carboxamide as a promising chemical tool for investigating enzyme inhibition mechanisms, structure-activity relationships (SAR), and signal transduction pathways. Its primary research value lies in its potential as a hit compound for optimizing new small-molecule inhibitors. Researchers can utilize this compound in high-throughput screening assays, enzymatic studies, and in vitro cell-based models to elucidate its mechanism of action and selectivity profile, providing valuable insights for future drug discovery campaigns. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c1-10-6-15-18-7-11(9-22(15)21-10)19-16(23)14-8-17-12-4-2-3-5-13(12)20-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMLBVFKOUVQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives, followed by cyclization and functionalization steps. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole and pyrimidine rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, a study highlighted the antibiofilm and anti-quorum-sensing activities of novel pyrazolo derivatives, indicating their potential against bacterial isolates. The compounds showed a favorable improvement in inhibiting biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Table 1: Antimicrobial Activity of Pyrazolo Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Activity
Compound A3.91 µg/mLStrong
Compound B15.625 µg/mLModerate
Compound C500 µg/mLWeak

Anticancer Potential

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide has been evaluated for its anticancer properties. A series of quinoxaline derivatives were synthesized and tested against various cancer cell lines, revealing promising antiproliferative effects. The compound demonstrated dose-dependent inhibition of cell proliferation and induction of apoptosis in human cancer cells .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound XMCF-75.0Apoptosis induction
Compound YHCT-1167.52Tyrosine kinase inhibition
Compound ZA5493.91Tubulin polymerization inhibition

Antitubercular Activity

The compound has also shown potential as an antitubercular agent. In vitro studies indicated that N-substituted quinoxaline-2-carboxamides exhibited significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations ranged from moderate to strong, suggesting that these compounds could be developed as effective treatments for tuberculosis .

Table 3: Antitubercular Activity

CompoundMIC (µg/mL)Activity Level
Compound A3.91High
Compound B15.625Moderate
Compound C500Low

Case Studies

Case Study 1 : A study published in a peer-reviewed journal examined the effects of this compound on human cancer cells, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Case Study 2 : Another investigation focused on the antimicrobial properties, where derivatives were tested against a panel of bacterial strains, confirming their effectiveness in inhibiting growth at low concentrations.

Mechanism of Action

The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased cell death in cancer cells .

Comparison with Similar Compounds

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide is unique due to its specific structural features and photophysical properties. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as those with different substituents on the pyrazole or pyrimidine rings . These compounds may share some properties but differ in their specific applications and effectiveness in various research contexts.

Biological Activity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the family of pyrazolo[1,5-a]pyrimidines and is characterized by a complex organic structure that includes both pyrazole and quinoxaline moieties. The molecular formula is C16H12N6OC_{16}H_{12}N_6O, with a molecular weight of 296.32 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₂N₆O
Molecular Weight296.32 g/mol
CAS Number1797718-28-5

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways associated with cancer cell proliferation. It has been shown to interact with various protein targets, which may include:

  • BRAF(V600E) : An oncogenic mutation involved in cell signaling pathways that promote cancer growth.
  • EGFR : Epidermal growth factor receptor, a key player in cell division and survival.
  • Aurora-A kinase : A critical regulator of mitosis.

These interactions suggest that this compound could be developed as a targeted therapy for certain types of cancers.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. For instance:

  • In Vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values indicating effective inhibition of cell proliferation.
  • Mechanistic Insights : The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Anti-inflammatory and Antibacterial Activities

Beyond its antitumor properties, this compound also exhibits anti-inflammatory and antibacterial activities:

  • Anti-inflammatory : It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antibacterial : Preliminary studies indicate that it possesses antibacterial properties against certain strains of bacteria, although further research is needed to elucidate these effects fully.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in xenograft models. The findings revealed:

  • Tumor Volume Reduction : Treated groups exhibited a significant reduction in tumor volume compared to control groups.
  • Survival Rates : Increased survival rates were observed in treated mice, highlighting the compound's potential as an effective therapeutic agent.

Case Study 2: Mechanistic Pathway Analysis

Another study focused on elucidating the mechanistic pathways involved in the compound's action. Key findings included:

  • Inhibition of Cell Proliferation : The compound significantly reduced proliferation markers such as Ki67 in treated cells.
  • Apoptotic Induction : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

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